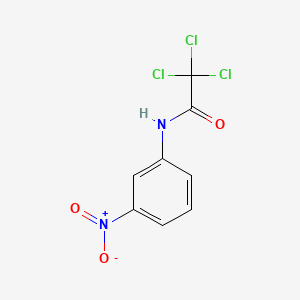
N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylacrylamide, commonly known as CAA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CAA belongs to the class of acrylamide derivatives and is widely used as a tool compound for studying the biological and physiological effects of various chemical compounds.
作用机制
The mechanism of action of CAA involves its binding to specific GPCRs and ion channels. It acts as an allosteric modulator, which means that it binds to a site on the receptor or channel that is distinct from the active site. This binding alters the conformation of the receptor or channel, leading to changes in its activity.
Biochemical and Physiological Effects:
CAA has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the activity of various GPCRs, including the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the adenosine A2A receptor. CAA has also been shown to modulate the activity of ion channels, including the TRPV1 channel and the GABAA receptor. These effects make CAA a valuable tool for studying the function of these receptors and channels.
实验室实验的优点和局限性
CAA has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. It is also highly selective, meaning that it binds specifically to the target receptor or channel without affecting other receptors or channels. However, CAA also has some limitations. It can be difficult to work with due to its low solubility in aqueous solutions. Additionally, its effects can be variable depending on the experimental conditions, making it important to carefully control the experimental parameters.
未来方向
There are several future directions for research on CAA. One area of interest is the development of new ligands based on the structure of CAA. These ligands could be used to target specific GPCRs or ion channels, potentially leading to the development of new drugs for the treatment of various diseases. Another area of interest is the development of new techniques for studying the effects of CAA on receptors and channels. This could include the use of advanced imaging techniques or the development of new assays for measuring receptor or channel activity. Finally, there is interest in using CAA as a tool for studying the role of GPCRs and ion channels in various physiological processes, such as pain perception or immune function.
合成方法
The synthesis of CAA involves the reaction of cyclohexylamine, 3,4-dimethoxybenzaldehyde, and ethyl acrylate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using chromatography techniques.
科学研究应用
CAA has been extensively used in scientific research as a tool compound for studying the biological and physiological effects of various chemical compounds. It is primarily used as a ligand for G protein-coupled receptors (GPCRs) and ion channels. CAA has been shown to selectively bind to specific GPCRs and modulate their activity, making it a valuable tool for studying the function of these receptors.
属性
IUPAC Name |
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-20(16-8-6-5-7-9-16)19(21)13-11-15-10-12-17(22-2)18(14-15)23-3/h10-14,16H,4-9H2,1-3H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVXSBFHZMMQU-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)
![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)






![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
